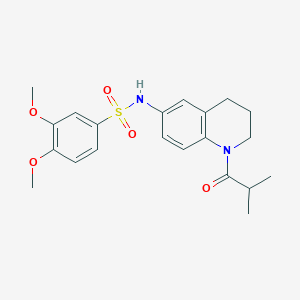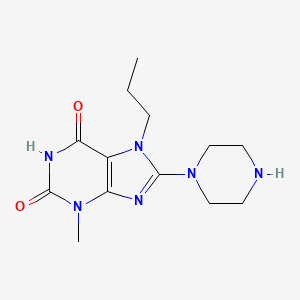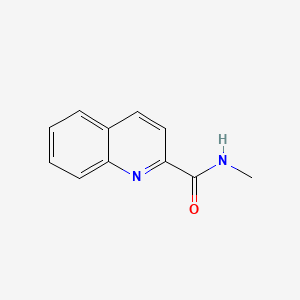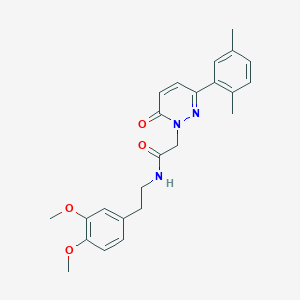![molecular formula C21H17ClN2O3 B2840785 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-12-5](/img/structure/B2840785.png)
3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. It is a derivative of the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and exhibit diverse pharmacological properties .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its unique structure allows it to interfere with cell proliferation and induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against breast cancer, lung cancer, and colon cancer cells .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting their growth. This application is particularly important in the fight against antibiotic-resistant bacteria .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
The compound has been explored for its antiviral properties, particularly against viruses like HIV and influenza. Its mechanism involves inhibiting viral replication and preventing the virus from entering host cells. This application is crucial for developing new antiviral drugs to combat viral infections .
Neuroprotective Effects
Studies have shown that this compound can protect neurons from damage and death, making it a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues .
Antioxidant Activity
This compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in the body. This activity is beneficial in preventing various diseases associated with oxidative damage, including cancer, cardiovascular diseases, and aging .
Potential in Diabetes Management
Research has suggested that this compound may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its ability to modulate metabolic pathways makes it a promising candidate for developing new antidiabetic drugs .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It is known that similar compounds, such as pyrido[2,3-d]pyrimidines, inhibit their targets by binding to them, thereby preventing their normal function .
Biochemical Pathways
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to affect various biochemical pathways, including those involved in cell proliferation, inflammation, and microbial infection .
Pharmacokinetics
The degree of lipophilicity of a compound, ie, its affinity for a lipid environment, can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Propiedades
IUPAC Name |
3-butyl-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-10-14(22)11-9-13)23-20-17(21(24)26)18(25)15-6-4-5-7-16(15)27-20/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFMVOVLBTXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2840722.png)

